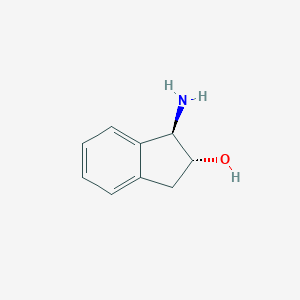

(1R,2R)-1-Aminoindan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-59-4, 163061-73-2 | |

| Record name | 1-Amino-2-indanol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(-)-1-Amino-2-indanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Elucidation and Isomeric Diversities of Aminoindanol Systems

Structural Analysis of 1-Amino-2,3-dihydro-1H-inden-2-ol Diastereomers

The 1-amino-2,3-dihydro-1H-inden-2-ol molecule possesses two chiral centers at the C1 and C2 positions of the indane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: cis and trans.

Distinctions Between cis- and trans-1-Amino-2,3-dihydro-1H-inden-2-ol Configurations

The fundamental difference between the cis and trans diastereomers of 1-amino-2,3-dihydro-1H-inden-2-ol lies in the relative orientation of the amino and hydroxyl groups on the five-membered ring of the indane scaffold. In the cis configuration, the amino and hydroxyl groups are situated on the same side of the ring, whereas in the trans configuration, they are on opposite sides. This seemingly subtle difference in spatial arrangement leads to distinct physical and spectroscopic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to differentiate between the cis and trans isomers. In ¹H NMR spectroscopy, the coupling constants between the protons on C1 and C2 can provide valuable information about their dihedral angle, which is different for the cis and trans isomers. Generally, the coupling constant for the trans isomer is larger than for the cis isomer due to a larger dihedral angle between the vicinal protons.

Table 1: Physical Properties of 1-Amino-2,3-dihydro-1H-inden-2-ol Diastereomers

| Diastereomer | Configuration | Melting Point (°C) |

| cis | (1S,2R) | 118-121 |

| cis | (1R,2S) | 118-121 |

| trans | (1R,2R) | 142-146 |

| trans | (1S,2S) | Not readily available |

Specific Focus on the (1R,2R) Enantiomeric Configuration of trans-1-Amino-2,3-dihydro-1H-inden-2-ol

The (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a specific enantiomer of the trans diastereomer. In this configuration, both the amino group at C1 and the hydroxyl group at C2 have an 'R' absolute configuration according to the Cahn-Ingold-Prelog priority rules. The trans arrangement places the amino and hydroxyl groups on opposite faces of the indane ring, leading to a more extended and less sterically hindered conformation compared to its cis counterpart.

The synthesis of enantiomerically pure (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol often involves the resolution of a racemic mixture of the trans diastereomer. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution. For instance, racemic trans-1-azido-2-indanol can be resolved using lipase-catalyzed acylation, and the resulting enantiomerically pure azido (B1232118) alcohol can then be reduced to the corresponding amino alcohol.

The specific spatial arrangement of the functional groups in the (1R,2R) enantiomer is crucial for its effectiveness in asymmetric synthesis. When used as a chiral ligand, it coordinates to a metal center in a well-defined manner, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.

Enantiomeric Relationship to Other Aminoindanol (B8576300) Stereoisomers (e.g., (1S,2S), (1R,2S), (1S,2R))

The four stereoisomers of 1-amino-2,3-dihydro-1H-inden-2-ol are interrelated through enantiomeric and diastereomeric relationships.

(1R,2R) and (1S,2S): These two stereoisomers are enantiomers. They are non-superimposable mirror images of each other. They share the same physical properties, such as melting point and boiling point, but rotate plane-polarized light in equal but opposite directions. The (1R,2R) isomer is the mirror image of the (1S,2S) isomer.

(1R,2S) and (1S,2R): This pair also constitutes enantiomers. They are the cis diastereomers and are non-superimposable mirror images of each other.

(1R,2R) and (1R,2S) or (1S,2R): The relationship between a trans isomer and a cis isomer is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, solubilities, and spectroscopic characteristics. The same diastereomeric relationship exists between (1S,2S) and (1R,2S) or (1S,2R).

Table 2: Stereoisomeric Relationships of 1-Amino-2,3-dihydro-1H-inden-2-ol

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (1R,2R) | (1S,2S) | Enantiomers |

| (1R,2S) | (1S,2R) | Enantiomers |

| (1R,2R) | (1R,2S) | Diastereomers |

| (1R,2R) | (1S,2R) | Diastereomers |

| (1S,2S) | (1R,2S) | Diastereomers |

| (1S,2S) | (1S,2R) | Diastereomers |

The Imperative of Enantiopurity in (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol Applications

In the field of asymmetric synthesis, the enantiomeric purity of a chiral auxiliary or ligand is of paramount importance. The presence of even small amounts of the undesired enantiomer can have a significant and detrimental effect on the stereochemical outcome of a reaction. This is because the two enantiomers of a chiral catalyst will catalyze the formation of opposite enantiomers of the product.

For (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, achieving high enantiopurity is crucial for its successful application. When used as a chiral ligand in a metal-catalyzed reaction, the (1R,2R) enantiomer will create a specific chiral environment that favors the formation of one enantiomer of the product. If the (1S,2S) enantiomer is present as an impurity, it will create the opposite chiral environment, leading to the formation of the undesired product enantiomer. This will result in a lower enantiomeric excess (ee) of the final product, diminishing the efficiency and utility of the asymmetric synthesis.

The relationship between the enantiomeric purity of the catalyst and the product is often not linear. In some cases, a phenomenon known as a "non-linear effect" can be observed, where the presence of a small amount of the minor enantiomer in the catalyst has a disproportionately large negative impact on the enantiomeric excess of the product.

The demand for high enantiopurity extends to its use as a chiral resolving agent. The efficiency of separating a racemic mixture depends on the ability of the pure enantiomer of the resolving agent to selectively form a diastereomeric salt with one of the enantiomers of the racemate. The presence of the opposite enantiomer in the resolving agent will interfere with this selective crystallization process, leading to a less effective resolution.

Given these considerations, the synthesis and purification of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol to a high degree of enantiomeric purity are critical steps in harnessing its full potential in the field of asymmetric chemistry.

Advanced Synthetic Methodologies for Enantiopure 1r,2r 1 Amino 2,3 Dihydro 1h Inden 2 Ol and Its Analogs

Enantioselective Pathways for trans-1-Amino-2,3-dihydro-1H-inden-2-ol Synthesis

The synthesis of the trans-diastereomer of 1-amino-2,3-dihydro-1H-inden-2-ol presents a significant stereochemical challenge. Various enantioselective strategies have been devised to control the absolute configuration of the two adjacent stereocenters.

Chemo-enzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, are powerful tools for obtaining enantiopure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.

One prominent strategy involves the lipase-catalyzed selective acylation of a racemic precursor. For instance, the kinetic resolution of racemic trans-1-azidoindan-2-ol has been achieved using lipase-mediated transesterification in an organic solvent. researchgate.net This enzymatic acylation selectively modifies one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Both enantiomers of the azido (B1232118) alcohol can then be chemically reduced to the corresponding enantiopure trans-aminoindanols. researchgate.net Lipase (B570770) B from Candida antarctica has demonstrated high enantiomeric excess in the selective N-acetylation of aminoindanols when using ethyl acetate (B1210297) as the acyl donor. researchgate.net

Deracemization offers a more atom-economical approach by converting the undesired enantiomer into the desired one, theoretically allowing for a 100% yield. A common method for aminoindanols involves classical resolution using a chiral resolving agent. For example, racemic trans-1-aminoindan-2-ol can be reacted with an enantiopure acid, such as (-)-dibenzoyl-L-tartaric acid (DBT), to form diastereomeric salts that can be separated by crystallization. researchgate.net Similarly, (+)-(S)-L-mandelic acid has been used to resolve racemic trans-1-amino-6-nitroindan-2-ol, affording the (1R,2R)-enantiomer in 34% yield and ≥ 98% enantiomeric excess (e.e.). researchgate.net

More advanced deracemization strategies can involve a combination of selective enzymatic oxidation and non-selective chemical reduction to invert the stereochemistry of one enantiomer. researchgate.net

| Precursor | Enzyme/Reagent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| rac-trans-1-Aminoindan-2-ol | (-)-Dibenzoyl-L-tartaric acid | (1R,2R)-1-Aminoindan-2-ol | - | High |

| rac-trans-1-Amino-6-nitroindan-2-ol | (+)-(S)-L-Mandelic acid | (1R,2R)-1-Amino-6-nitroindan-2-ol | 34 | ≥ 98 |

| rac-trans-1-Azidoindan-2-ol | Lipase | Enantiopure trans-1-Azidoindan-2-ol | - | >96 |

Asymmetric catalysis aims to create the desired stereocenters directly, rather than separating them from a racemic mixture. A key approach for aminoindanol (B8576300) synthesis involves the asymmetric epoxidation of an indene (B144670) derivative. For example, indene can be subjected to enantioselective epoxidation using a chiral manganese-Salen complex as the catalyst. mdpi.com The resulting enantiopure indene oxide serves as a versatile precursor. The epoxide can be opened by an azide (B81097) nucleophile, followed by reduction to yield the aminoindanol. This method allows for the controlled synthesis of different stereoisomers depending on the epoxide enantiomer used and the regioselectivity of the ring-opening.

Another powerful technique is the Sharpless asymmetric dihydroxylation, which can be applied to (E)-cinnamate esters to produce syn-diols with excellent enantioselectivity (>99% e.e.). koreascience.kr The resulting diol can then be converted into the desired trans-aminoindanol through a series of stereocontrolled transformations, including a Mitsunobu reaction with hydrazoic acid to introduce the azide group with inversion of configuration. koreascience.kr

The Ritter reaction is a chemical reaction that transforms a substrate capable of forming a stable carbocation into an N-alkyl amide using a nitrile in the presence of a strong acid. organic-chemistry.org This reaction can be adapted for the synthesis of aminoindanols with high regio- and stereoselectivity.

In this context, an indene derivative can be activated to form a carbocation, which is then trapped by a nitrile. The stereochemical outcome is controlled by the structure of the starting material and the reaction conditions. For example, the synthesis of cis-1-aminoindan-2-ol derivatives has been achieved via a Ritter reaction on an indene derivative precursor, where the stereocenters are controlled in an absolute manner. researchgate.net This approach is particularly useful for synthesizing analogs with substitutions on the indane core by starting with appropriately substituted indenes. researchgate.net The reaction proceeds by generating a carbocation, which is attacked by the nitrile to form a nitrilium ion intermediate; subsequent hydrolysis yields the target amide, which can be converted to the amine. organic-chemistry.orgnih.gov

Intramolecular cyclization strategies construct the indane ring system from an acyclic precursor, embedding the desired stereochemistry during the ring-forming step. A common approach is the intramolecular Friedel-Crafts acylation. An appropriately substituted phenylpropanoid derivative can be cyclized under acidic conditions to form an indanone. koreascience.kr The stereocenters can be set before or after the cyclization. For instance, an enantioselective synthesis of cis-1-amino-2-indanol was developed from (E)-cinnamate ethyl ester, which involved a Sharpless asymmetric dihydroxylation to set the stereocenters, followed by an intramolecular Friedel-Crafts acylation to form the five-membered ring. koreascience.kr

Another tactic involves intramolecular amide cyclization. This strategy was first reported based on the formation of a cis-oxazoline from a corresponding trans-1-amino-2-indanol derivative. mdpi.com The addition of thionyl chloride facilitates an intramolecular cyclization with inversion of configuration at one carbon center, leading to the cis-oxazoline, which upon acidic hydrolysis yields the cis-1-amino-2-indanol. mdpi.com

Diastereoselective Reduction Techniques for Producing Aminoindanol Stereoisomers

The diastereoselective reduction of a prochiral ketone is a fundamental strategy for establishing the stereochemistry of the hydroxyl group in aminoindanols. The synthesis of various stereoisomers often proceeds through a common aminoindanone intermediate. The facial selectivity of the ketone reduction is influenced by the reducing agent, solvent, and the stereochemistry of the adjacent amino group.

For example, the synthesis of trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol can be achieved from a common (R)-2-hydroxy indanone precursor. nih.gov The (R)-2-hydroxy indanone is first converted to the corresponding amino ketone. Subsequent reduction of the ketone functionality must be highly diastereoselective to yield the desired amino alcohol. Catalytic hydrogenation, often using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), can exhibit diastereoselectivity through syn-addition of hydrogen to the double bond of an enamine intermediate. analis.com.my However, hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are also commonly employed. The stereochemical outcome is often dictated by steric hindrance, where the hydride attacks from the less hindered face of the carbonyl group. analis.com.myaalto.fi

| Precursor | Reducing Agent | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

| β-enamino ester | Pd(OH)₂/C | cis-trans / all-cis | 51 : 46 |

| β-enamino ester | NaBH₃CN | trans-cis | Selective formation |

Sustainable Chemistry Principles in the Synthesis of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. The synthesis of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is an area where such principles can be effectively implemented.

A primary example is the use of biocatalysis, as detailed in the chemo-enzymatic resolution strategies (Section 3.1.1). Enzymes like lipases and transaminases operate under mild conditions (near ambient temperature and pressure) in aqueous or benign organic solvents, reducing energy consumption and the need for harsh reagents. nih.govnih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.gov Furthermore, the use of immobilized enzymes allows for easy separation from the reaction mixture and catalyst recycling, enhancing process efficiency and cost-effectiveness. researchgate.net

Another green approach involves the use of catalytic methods over stoichiometric reagents. Asymmetric catalytic syntheses (Section 3.1.2) use small amounts of a chiral catalyst to generate large quantities of the enantiopure product, which is inherently more atom-economical than classical resolutions that discard at least 50% of the material.

Finally, developing synthetic routes that are shorter and more convergent also aligns with sustainability goals by reducing the total number of steps, solvent usage, and waste generated throughout the entire process.

Applications of 1r,2r 1 Amino 2,3 Dihydro 1h Inden 2 Ol in Asymmetric Catalysis and Chiral Technologies

Design and Application of Chiral Ligands Derived from Aminoindanol (B8576300)

The efficacy of (1R,2R)-aminoindanol as a chiral precursor stems from its fused-ring system, which limits conformational flexibility and allows for the precise transfer of chiral information during a catalytic cycle. This structural feature is a key element in the design of ligands for metal-catalyzed and organocatalytic enantioselective reactions.

Bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C₂-symmetric chiral ligands that have been extensively used in asymmetric catalysis. The incorporation of the aminoindanol skeleton leads to a specific subclass known as indanyl-bis(oxazoline) or IndaBOX ligands. The rigid indane backbone is a key feature, as it projects the substituents on the oxazoline (B21484) rings into specific spatial regions around the coordinated metal center, thereby creating a well-defined chiral environment. nih.gov

The synthesis of these ligands typically involves the condensation of enantiomerically pure cis-1-amino-2-indanol with a dinitrile or a dicarboxylic acid derivative, such as dimethyl malonate. mdpi.comnih.gov This process forms the two oxazoline rings linked by a carbon bridge. The resulting IndaBOX ligands can chelate to various metal ions (e.g., copper, zinc, iron, magnesium), forming stable complexes that are effective Lewis acid catalysts for a range of enantioselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. mdpi.comnih.gov The predictable stereochemical outcomes and high levels of enantioselectivity achieved with IndaBOX ligands underscore the importance of the rigid aminoindanol scaffold in their design. nih.gov

Catalysts derived from cis-1-amino-2-indanol are notably efficient in the enantioselective reduction of carbonyl compounds. mdpi.comresearchgate.net When (1R,2R)-aminoindanol is treated with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS), it forms a chiral oxazaborolidine catalyst. This type of catalyst is a member of the Corey-Bakshi-Shibata (CBS) catalyst family, renowned for its ability to mediate the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.net

The catalyst, generated in situ or used as an isolated species, coordinates with an additional molecule of borane at the nitrogen atom. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn activates the ketone by coordinating to the carbonyl oxygen. The bulky substituent from the aminoindanol backbone effectively shields one face of the ketone, directing the hydride transfer from the B-H bond of the coordinated borane to the opposite face. This mechanism leads to the predictable formation of one enantiomer of the alcohol with high stereoselectivity. These catalysts have demonstrated excellent performance in the reduction of a wide variety of aromatic ketones, with enantiomeric excesses often exceeding 95%. researchgate.net

Table 1: Enantioselective Reduction of Prochiral Ketones using an Aminoindanol-Derived Oxazaborolidine Catalyst This table presents data on the asymmetric reduction of various ketones using a catalyst system derived from cis-1-amino-2-indanol and borane.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone (B1666503) | 1-Phenylethanol | >99 | 97 |

| 1-Indanone | 1-Indanol | 95 | 95 |

| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 98 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 99 | 96 |

Data sourced from research on oxazaborolidine catalysts derived from cis-1-amino-2-indanols. researchgate.net

Aminophosphinite ligands derived from (1R,2R)-aminoindanol have emerged as effective organocatalysts for enantioselective acylation reactions. These ligands can be synthesized in a straightforward, two-step process from commercially available aminoindanol, making them highly accessible. A notable application is the asymmetric desymmetrization of meso-1,2-diols.

In this transformation, the aminophosphinite derivative acts as a bifunctional catalyst. The phosphinite group functions as a Lewis base, activating the acylating agent (e.g., an acid anhydride), while the chiral backbone creates a stereochemically defined environment. This allows the catalyst to selectively acylate one of the two enantiotopic hydroxyl groups of the meso-diol, yielding a chiral monoester with high enantiomeric excess. Research has shown that these catalysts are highly reactive and stable, achieving excellent results with low catalyst loadings (e.g., 5 mol%). The reaction proceeds with high yields and enantioselectivities up to 95% ee.

Table 2: Asymmetric Desymmetrization of meso-1,2-Diols Catalyzed by an Aminoindanol-Derived Aminophosphinite This interactive table summarizes the performance of an aminophosphinite catalyst in the enantioselective acylation of various diols.

| Substrate (meso-Diol) | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| cis-1,2-Cyclohexanediol | Isobutyric Anhydride | 96 | 95 |

| cis-1,2-Cyclopentanediol | Isobutyric Anhydride | 94 | 89 |

| cis-5-Norbornene-endo,endo-2,3-diol | Isobutyric Anhydride | 99 | 93 |

| Hydrobenzoin | Isobutyric Anhydride | 97 | 94 |

Data compiled from studies on enantioselective acylation catalyzed by aminophosphinite derivatives of (1S,2R)-1-amino-2-indanol (the enantiomer of the title compound, providing the opposite product enantiomer). mdpi.commdpi.com

(1R,2R)-aminoindanol and its derivatives serve as highly effective ligands for transition metal complexes, particularly with rhodium and ruthenium, in the asymmetric transfer hydrogenation of prochiral ketones. This reaction typically uses an inexpensive and readily available hydrogen source, such as 2-propanol or formic acid, to reduce a ketone to a chiral alcohol.

The aminoindanol ligand coordinates to the metal center, forming a chiral catalyst that facilitates the hydrogen transfer with high enantioselectivity. For instance, rhodium and ruthenium complexes incorporating (1R,2S)-cis-1-amino-2-indanol have been shown to be superior catalysts for the rapid, high-yielding asymmetric transfer hydrogenation of acetophenone to produce (R)- or (S)-phenylethanol. documentsdelivered.com These catalytic systems are highly efficient, operating under mild conditions and demonstrating the significant influence of the rigid aminoindanol ligand in controlling the stereochemical outcome of the reduction. documentsdelivered.com

Disclaimer: As per the user's instructions, the subsections "4.1.4. Spirobis(oxazoline) Ligands for Stereoselective Reactions" and "4.1.6. Chromium-Catalyzed Enantioselective Ene and Hetero-Diels-Alder Reactions" have been omitted. A thorough review of the scientific literature did not yield direct evidence of spirobis(oxazoline) ligands or ligands for the specified chromium-catalyzed reactions being derived from the (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol scaffold.

Magnesium-Catalyzed Conjugate Additions Utilizing Aminoindanol-Based Ligands

(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is a precursor to sophisticated chiral ligands, such as bis(oxazoline) ligands (BOX), which are effective in a variety of metal-catalyzed reactions. Specifically, the conformationally constrained "inda-box" ligands derived from aminoindanol have demonstrated high efficacy in magnesium-catalyzed conjugate addition reactions.

In studies of free-radical conjugate additions, various Lewis acids, including several magnesium salts, were examined in conjunction with inda-box ligands. nih.govnih.gov It was found that catalysts derived from magnesium iodide (MgI₂) and an inda-box ligand could achieve excellent levels of enantioselectivity with only a substoichiometric amount of the catalyst. nih.gov The success of these magnesium-based systems highlights the ability of the aminoindanol-derived ligand to create a potent chiral environment that effectively controls the facial selectivity of the nucleophilic attack on the conjugate acceptor. The reaction proceeds with high yields and exceptional enantiomeric excess (ee), demonstrating the practical utility of this catalyst system. nih.gov

| Entry | Radical Precursor | Acceptor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | t-BuI | Dimethyl Methylene-malonate | 10 | 95 | 97 |

| 2 | i-PrI | Dimethyl Methylene-malonate | 10 | 83 | 94 |

| 3 | c-C₆H₁₁I | Dimethyl Methylene-malonate | 10 | 89 | 96 |

(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is an effective chiral auxiliary because its rigid framework provides a predictable steric environment, leading to high levels of diastereoselectivity in various transformations. mdpi.comresearchgate.net

The use of aminoindanol as a chiral auxiliary is particularly well-documented in the diastereoselective alkylation of enolates. mdpi.comresearchgate.net In a key application, researchers at Merck utilized an amide derived from (1S, 2R)-aminoindanol (the enantiomer of the title compound) in the synthesis of the HIV protease inhibitor Indinavir. researchgate.net The N-hydrocinnamoyl aminoindanol acetonide was deprotonated to form a chiral lithium enolate. Subsequent reaction with an electrophile, such as methyl iodide, proceeded with a very high diastereomeric ratio, effectively setting a crucial stereocenter for the target molecule. researchgate.net The rigid conformation of the aminoindanol-derived auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high stereocontrol.

| Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| N-hydrocinnamoyl (1S,2R)-aminoindanol acetonide | Methyl Iodide | Alkylated Amide | 76 | 97:3 |

Derivatives of cis-1-amino-2-indanol have proven to be highly effective chiral auxiliaries for controlling the stereochemistry of pericyclic reactions, such as the 6π-azaelectrocyclization. In this process, a linear 1-azatriene undergoes thermal cyclization to form a 1,2-dihydropyridine. When a chiral amine auxiliary is used, this reaction can be rendered asymmetric.

Research has shown that (-)-7-alkyl-cis-1-amino-2-indanol derivatives are particularly effective for this transformation. researchgate.netnih.gov The reaction between (E)-3-carbonyl-2,4,6-trienal compounds and these aminoindanol derivatives proceeds with a high degree of stereoselectivity, yielding the cyclized products as nearly single diastereomers. researchgate.netnih.gov The steric bulk of the 7-alkyl group on the indanol moiety plays a crucial role in directing the conformation of the 1-azatriene intermediate, leading to a kinetically controlled and highly stereoselective cyclization. researchgate.net This methodology was successfully applied in the formal synthesis of the optically active alkaloid 20-epiuleine. nih.gov

| Trienal Substrate | 7-Alkyl Group on Aminoindanol | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| (2E,4E,6E)-3-Benzoyl-hepta-2,4,6-trienal | Methyl | 96 | >99:1 |

| (2E,4E,6E)-3-Benzoyl-hepta-2,4,6-trienal | Ethyl | 95 | >99:1 |

| (2E,4E,6E)-3-Benzoyl-hepta-2,4,6-trienal | Isopropyl | 98 | >99:1 |

No verifiable information could be found for this specific application of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as a chiral auxiliary in the peer-reviewed scientific literature.

Utilization of Aminoindanol Enantiomers as Chiral Resolving Agents

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most common methods involves reacting the racemate with a single, pure enantiomer of a second chiral compound, known as the resolving agent. mdpi.com This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization. mdpi.comnih.gov

When a racemic acid is mixed with an enantiomerically pure chiral amine like (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, two diastereomeric salts are formed: [(R)-acid·(1R,2R)-base] and [(S)-acid·(1R,2R)-base]. nih.gov Because these salts are diastereomers, they possess different solubilities in a given solvent. mdpi.com Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble salt remains dissolved. mdpi.com The crystallized salt can then be physically separated by filtration. Finally, treatment of the separated salt with a strong acid or base neutralizes the salt bond, liberating the enantiomerically pure acid and recovering the chiral resolving agent. mdpi.com

Enantiomers of 1-aminoindan-2-ol have been successfully employed as resolving agents for a range of commercially important chiral carboxylic acids, including the non-steroidal anti-inflammatory drugs (NSAIDs) ketoprofen (B1673614) and ibuprofen (B1674241). The use of (1S,2R)-aminoindanol, for instance, allows for the selective crystallization of (R)-ketoprofen from a racemic mixture. This demonstrates the effectiveness of the aminoindanol scaffold in creating diastereomeric salts with significantly different crystal packing energies and solubilities, enabling efficient separation.

Resolution of Racemic Carboxylic Acids (e.g., Ketoprofen, Ibuprofen, Flurbiprofen)

(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and its stereoisomers have demonstrated significant efficacy in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The process involves the formation of diastereomeric salts with the racemic carboxylic acid, followed by fractional crystallization to isolate the desired enantiomer.

Ketoprofen: The resolution of racemic ketoprofen using aminoindanol stereoisomers has been well-documented. For instance, the diastereomeric salts of (R)- and (S)-ketoprofen with (1S,2R)-1-aminoindan-2-ol exhibit a significant difference in solubility across various solvent systems, enabling efficient separation. In one documented process, the reaction of racemic ketoprofen with cis-(1S,2R)-1-aminoindan-2-ol resulted in the precipitation of the (R)-ketoprofen diastereomer with a high diastereomeric excess of 97%. nih.gov The desired enantiomer can then be liberated from the salt by treatment with an acid.

Ibuprofen: While the direct resolution of racemic ibuprofen with (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is feasible, specific and detailed research findings in publicly available literature are limited. However, the general principle of diastereomeric salt formation is applicable, and the structural similarity of ibuprofen to other profens suggests that this resolving agent would be effective. The process would involve the formation of diastereomeric salts of (R)- and (S)-ibuprofen with (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, followed by selective crystallization.

Flurbiprofen (B1673479): The resolution of racemic flurbiprofen has been successfully achieved using cis-(1R,2S)-1-aminoindan-2-ol. In a described method, racemic flurbiprofen was treated with the resolving agent in methanol. Seeding with a small amount of the (S)-flurbiprofen diastereomer and allowing the mixture to crystallize resulted in the isolation of the desired salt. nih.gov

The following interactive table summarizes representative data for the resolution of these carboxylic acids.

| Carboxylic Acid | Resolving Agent Stereoisomer | Diastereomeric Excess (d.e.) |

| Ketoprofen | cis-(1S,2R)-1-aminoindan-2-ol | 97% ((R)-ketoprofen salt) |

| Flurbiprofen | cis-(1R,2S)-1-aminoindan-2-ol | Data not specified |

Note: The data presented is based on available research, and the efficiency of the resolution can be influenced by various factors including solvent, temperature, and crystallization time.

Methodologies for Recycling and Regeneration of Aminoindanol Resolving Agents

The economic viability of using chiral resolving agents like (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol on an industrial scale is heavily dependent on the ability to efficiently recycle and regenerate the agent after the resolution process. A common and effective method involves the liberation of the aminoindanol from the diastereomeric salt and its subsequent recovery.

A typical regeneration process involves the following steps:

Acidification: The diastereomeric salt is treated with a mineral acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylate ion of the resolved carboxylic acid, liberating it as the free acid, and forms the corresponding salt of the aminoindanol (e.g., aminoindanol sulfate (B86663) or hydrochloride).

Phase Separation: The liberated carboxylic acid, being less soluble in the aqueous acidic medium, can often be extracted with an organic solvent. The aminoindanol salt remains in the aqueous phase.

Basification: The acidic aqueous solution containing the aminoindanol salt is then treated with a strong base, such as sodium hydroxide (B78521), to raise the pH above 10. This deprotonates the ammonium (B1175870) ion, regenerating the free aminoindanol base.

Isolation and Purification: The regenerated aminoindanol, which is typically a solid, can be isolated by filtration. It is then washed with cold water to remove any residual salts.

One documented example of this process describes the recovery of cis-(1S,2R)-1-aminoindan-2-ol. nih.gov The acidic aqueous phase containing the aminoindanol sulfate was concentrated and then treated with aqueous sodium hydroxide. The resulting slurry of aminoindanol was stirred, filtered, and washed, leading to a recovery of 84%. nih.gov This demonstrates the feasibility of a high-yield recycling process, which is crucial for the commercial application of this chiral resolution technology.

The following table outlines the key stages in a typical recycling process for aminoindanol resolving agents.

| Step | Description | Purpose |

| 1. Acidification | Treatment of the diastereomeric salt with a strong acid. | To liberate the resolved carboxylic acid and form the aminoindanol salt. |

| 2. Phase Separation | Separation of the organic and aqueous phases. | To isolate the liberated carboxylic acid from the aminoindanol salt. |

| 3. Basification | Addition of a strong base to the aqueous phase. | To neutralize the aminoindanol salt and regenerate the free base. |

| 4. Isolation | Filtration and washing of the precipitated solid. | To recover the purified aminoindanol resolving agent for reuse. |

This robust recycling methodology significantly enhances the cost-effectiveness and sustainability of using (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its stereoisomers in industrial-scale chiral resolutions.

Mechanistic Investigations and Structure Activity Relationships of Aminoindanol Derived Systems

Elucidation of Catalytic Mechanisms Involving Aminoindanol-Based Ligands

Understanding the precise mechanism by which aminoindanol-based ligands facilitate asymmetric reactions is crucial for catalyst optimization. Studies combining kinetic analysis, spectroscopy, and computational modeling have shed light on the transition states and reaction pathways involved. Two prominent examples are ruthenium-catalyzed transfer hydrogenation and oxazaborolidine-catalyzed reductions.

In the asymmetric transfer hydrogenation of prochiral ketones, a catalyst is often formed from a ruthenium precursor and a chiral aminoindanol (B8576300) derivative, such as an N-sulfonated ligand. The widely accepted mechanism is a metal-ligand bifunctional process. nih.gov The reaction does not proceed via direct coordination of the substrate to a vacant site on the metal. Instead, it involves a concerted, six-membered pericyclic transition state where a hydride is transferred from the metal center to the ketone's carbonyl carbon, while a proton is simultaneously transferred from the ligand's amino group to the carbonyl oxygen. nih.govnih.gov Density Functional Theory (DFT) calculations support this pathway, showing it to be lower in energy than alternative stepwise mechanisms. nih.gov The rigidity of the aminoindanol ligand is critical for pre-organizing this transition state, thereby facilitating efficient and stereoselective hydrogen transfer.

Another significant application is in the Corey-Bakshi-Shibata (CBS) reduction of ketones, which uses an oxazaborolidine catalyst generated in situ from a borane (B79455) source and a chiral amino alcohol like (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. The catalytic cycle begins with the coordination of borane to the nitrogen atom of the oxazaborolidine. Subsequently, the ketone's carbonyl oxygen coordinates to the endocyclic, Lewis acidic boron atom. This coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. This arrangement facilitates the transfer of a hydride from the N-coordinated borane to one specific face of the ketone carbonyl through a six-membered chair-like transition state, thus ensuring high enantioselectivity. nih.gov

Analysis of Stereocontrol Elements Governing Enantioselective Induction

The high degree of enantioselectivity achieved with (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol derivatives is a direct consequence of several key structural features that effectively control the stereochemical outcome of the reaction.

Conformational Rigidity : The most critical feature is the fused bicyclic indane skeleton. This framework significantly restricts conformational freedom, unlike more flexible acyclic amino alcohol ligands. acs.org This rigidity creates a stable and predictable chiral environment around the metal center, which is essential for effective stereochemical communication with the substrate.

cis-Stereochemistry : The (1R,2R) configuration places the amino and hydroxyl groups on the same face of the five-membered ring. This cis-arrangement allows the molecule to act as an efficient bidentate ligand, chelating to a metal center to form a thermodynamically stable five-membered ring. This chelation further locks the catalyst's conformation.

Defined Chiral Pocket : The combination of the rigid backbone and the chelating functional groups creates a well-defined chiral pocket. In the transition state, the substrate must fit into this pocket in a specific orientation to minimize steric repulsion. For instance, in the transfer hydrogenation of a ketone, the catalyst differentiates between the two prochiral faces of the carbonyl group, allowing the hydride to attack preferentially from the less sterically hindered direction. Computational studies have shown that the transition state has a strong preference for planarity, a conformation that is enforced by the rigid ligand structure. nih.gov

Structure-Activity Relationship (SAR) Studies of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol Derivatives in Catalysis

Structure-activity relationship (SAR) studies are vital for the rational design of new catalysts. By systematically modifying the structure of the aminoindanol ligand, researchers can fine-tune its steric and electronic properties to enhance both catalytic activity and enantioselectivity.

Modification of the Amino Group: The nitrogen atom is a common site for modification. Attaching substituents to the amino group can profoundly impact the catalyst's performance. For example, in the ruthenium-catalyzed transfer hydrogenation of aromatic ketones, the unsubstituted cis-aminoindanol ligand provides high enantioselectivity. However, introducing a simple methyl group on the nitrogen (N-methyl aminoindanol) leads to a dramatic decrease in stereocontrol, with the enantiomeric excess (ee) dropping significantly. nih.gov Conversely, attaching a bulky, electron-withdrawing N-tosyl group often enhances enantioselectivity in transfer hydrogenation reactions. The bulky group increases steric hindrance to further control the substrate's approach, while the electronic effect can modulate the reactivity of the metal center.

The following table illustrates the effect of N-substitution on enantioselectivity in a model transfer hydrogenation reaction.

| Ligand Derivative | N-Substituent | Representative Enantiomeric Excess (ee %) |

| (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | -H | High (>90%) |

| N-Methyl derivative | -CH₃ | Low (~27%) nih.gov |

| N-Tosyl derivative | -SO₂C₇H₇ | Very High (>97%) |

Note: Data is compiled from representative findings and specific values may vary with substrate and reaction conditions.

Substitution on the Aromatic Ring: The indane's aromatic ring is another key target for modification. Introducing substituents can alter the electronic properties of the ligand and provide additional steric influence. Studies on related bis(oxazoline) ligands derived from aminoindanol (IndaBox ligands) have shown that functionalization at the C5 position of the aromatic ring can lead to improved reactivity and enantioselectivity compared to the unsubstituted parent ligand. nih.gov The ability to install different groups (e.g., electron-donating or electron-withdrawing) allows for fine-tuning of the ligand's electronic character and its interaction with the metal center and substrate.

The following table shows representative effects of C5-substituents on catalyst performance.

| Aromatic Substituent (at C5) | Electronic Effect | General Impact on Enantioselectivity |

| -H | Neutral | High (Baseline) |

| -OCH₃ | Electron-Donating | Can Improve |

| -Br | Electron-Withdrawing/Steric | Can Improve nih.gov |

| -NO₂ | Strongly Electron-Withdrawing | Can Improve |

Note: This table represents general trends observed in asymmetric catalysis; specific outcomes are reaction-dependent.

These SAR studies underscore the modularity of the aminoindanol scaffold and provide a rational basis for designing next-generation ligands tailored for specific asymmetric transformations.

Advanced Spectroscopic Characterization and Computational Analysis in Aminoindanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Discrimination Utilizing Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral molecules. Enantiomers are chemically identical and thus indistinguishable in an achiral solvent, exhibiting identical NMR spectra. However, their signals can be resolved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA). CSAs are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers to form transient diastereomeric complexes. nih.govmdpi.comresearchgate.net These complexes are energetically different and exist in a fast equilibrium with the free species, resulting in observable differences in the chemical shifts (ΔΔδ) of the analyte's protons in the ¹H NMR spectrum. nih.govyoutube.com

The effectiveness of a CSA depends on the stability of the diastereomeric complexes formed and the magnitude of the induced chemical shift differences. The interactions responsible for this discrimination are typically a combination of hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric repulsion. nih.gov Amino alcohols, including derivatives of aminoindanol (B8576300), are often employed as CSAs for the resolution of chiral carboxylic acids and other molecules. nih.govcompchemhighlights.org For instance, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has been used as a component in thiourea-based CSAs for the enantiodiscrimination of derivatized amino acids. researchgate.net

While much of the literature describes the use of aminoindanol derivatives as CSAs, the same principles apply to the discrimination of aminoindanol enantiomers themselves. An appropriate CSA, such as a chiral acid or another interacting molecule, can be used to resolve the signals of (1R,2R)-aminoindanol and its (1S,2S) enantiomer, allowing for the determination of enantiomeric excess (ee). The selection of the CSA and the experimental conditions, including solvent and temperature, are crucial for achieving optimal separation of the NMR signals. researchgate.net

Application of Advanced Spectroscopic Techniques for Characterizing Chiral Intermediates and Products

Beyond standard NMR and IR spectroscopy, a range of advanced techniques are employed to provide detailed structural information on chiral molecules like (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, as well as the intermediates and products formed in reactions it catalyzes. These chiroptical techniques are particularly sensitive to the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov As a technique highly sensitive to molecular conformation and absolute configuration, VCD is a powerful tool for stereochemical analysis in solution. researchgate.netnih.gov For example, a study on the diastereomer (1S,2R)-(-)-cis-1-amino-2-indanol used VCD in conjunction with Density Functional Theory (DFT) calculations to investigate the competition between intra- and intermolecular hydrogen bonds in a DMSO-d₆ solution. researchgate.net This approach allows for a detailed understanding of solute-solvent interactions and their effect on the molecule's conformation. researchgate.net

Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet-visible region of the spectrum. ECD probes the electronic transitions of a molecule and is particularly useful for compounds containing chromophores. The combination of ECD and VCD, supported by theoretical calculations, provides a robust and complementary approach for the unambiguous determination of absolute configuration and conformation of vicinal amino alcohols. nih.gov

Other specialized techniques can probe chiral recognition events in detail. Laser-based methods such as resonance-enhanced two-photon ionization (R2PI) and IR-UV double resonance spectroscopy have been used to study chiral recognition in gas-phase, jet-cooled complexes. A study on the complexation of (1R,2S)-(+)-cis-1-amino-2-indanol with the enantiomers of methyl lactate (B86563) revealed the specific hydrogen bonding and CH-π interactions responsible for chiral discrimination at the molecular level. compchemhighlights.orgchemrxiv.org Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be utilized to detect and characterize catalytic intermediates in reactions involving aminoindanol-derived ligands, providing valuable mechanistic insights. nih.gov For final product characterization, single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of the relative and absolute stereochemistry. researchgate.net

Computational Chemistry and Molecular Modeling of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and its Complexes

Computational chemistry has become an essential partner to experimental studies in understanding the behavior of chiral molecules. Theoretical models allow for the detailed examination of molecular structures, intermolecular interactions, and reaction pathways that are often difficult to probe experimentally.

Molecular docking and binding affinity predictions are computational techniques used to model the interaction between two or more molecules to form a stable complex. nih.gov In the context of chiral recognition, these methods can be used to understand how a chiral host, such as a catalyst or solvating agent, differentiates between the enantiomers of a chiral guest.

A prominent example involves the computational analysis of diastereomeric complexes formed between the closely related (1R,2S)-cis-1-amino-2-indanol and the enantiomers of methyl lactate. nih.govresearchgate.net In this study, ab initio calculations were performed to determine the geometries and relative energies of the complexes. The calculations revealed two types of structures: a highly stable insertion structure that showed minimal chiral discrimination, and a secondary, less stable structure whose topology was dependent on the chirality of the interacting partners. nih.govresearchgate.net This enantioselectivity was attributed to a weak but decisive CH-π interaction between the methyl lactate and the aromatic ring of the aminoindanol. nih.govresearchgate.net Such high-level calculations provide profound insight into the subtle non-covalent forces that govern chiral recognition.

While specific molecular docking studies focusing on (1R,2R)-aminoindanol for chiral recognition are not prevalent in the literature, the principles are widely applicable. By calculating the binding energies (ΔG) for the formation of diastereomeric complexes, computational models can predict which enantiomer will bind more strongly, providing a theoretical basis for the observed enantioselectivity in catalysis or NMR-based enantiomeric discrimination. nih.gov

Understanding the mechanism of a stereoselective reaction requires a detailed picture of its transition state (TS)—the highest energy point on the reaction coordinate. youtube.com The geometry of the transition state dictates the stereochemical outcome of the reaction. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these transient structures and elucidate the origins of enantioselectivity. nih.govyoutube.com

In reactions catalyzed by derivatives of aminoindanols, the conformational rigidity of the indane framework is crucial for establishing a well-defined chiral environment. nih.gov For example, in the asymmetric reduction of ketones using oxazaborolidine catalysts derived from amino alcohols, the catalyst and ketone form a complex. The stereochemical outcome is determined by the relative energies of the two possible diastereomeric transition states, where the hydride is delivered to either the Re or Si face of the carbonyl. nih.gov

While specific DFT studies modeling transition states for (1R,2R)-aminoindanol-catalyzed reactions are limited, the methodology is well-established from studies on other amino alcohol or organocatalyzed reactions. compchemhighlights.orgnih.gov The general procedure involves:

Proposing a plausible reaction mechanism.

Locating the stationary points (reactants, intermediates, products) and transition state structures on the potential energy surface using DFT calculations.

Confirming the transition states by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating the activation energies (the energy difference between the transition state and the reactants) for the pathways leading to the different stereoisomeric products.

By comparing the activation energies of the competing diastereomeric transition states, researchers can predict the major enantiomer formed in the reaction. A lower activation energy corresponds to a faster reaction rate, and thus the favored stereochemical outcome. These computational models provide a molecular-level understanding of how the chiral catalyst, such as one derived from (1R,2R)-aminoindanol, controls the stereoselectivity of a transformation. researchgate.net

Broader Pharmaceutical and Biochemical Research Contexts of Aminoindanol Derivatives

(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and Related Chiral Amino Alcohols as Pharmaceutical Synthons

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its enantiomers are part of the broader class of chiral 1,2-amino alcohols, which are crucial building blocks in the synthesis of numerous pharmaceutical compounds. nih.govresearchgate.net The rigid, bicyclic structure of the aminoindanol (B8576300) scaffold provides a defined stereochemical framework that is advantageous in the design of chiral ligands and auxiliaries for asymmetric synthesis. researchgate.net This conformational rigidity allows for effective stereochemical control during chemical reactions. wikipedia.org

The value of these compounds as pharmaceutical synthons lies in their ability to introduce chirality, a key factor in the efficacy and safety of many drugs. nih.gov They are utilized in a variety of synthetic transformations, serving as chiral auxiliaries to guide the stereochemistry of new stereogenic centers. rsc.org For instance, they can be converted into oxazolidinone derivatives, whose boron enolates react with aldehydes to produce aldol (B89426) products with high enantioselectivity. researchgate.net

The versatility of aminoindanols extends to their use as resolving agents for racemic mixtures and as foundational structures for the synthesis of more complex chiral molecules. wikipedia.org The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications, making them adaptable synthons for diverse pharmaceutical targets.

Intermediacy of Aminoindanols in the Synthesis of Indinavir and Other HIV Protease Inhibitors

The most prominent application of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its stereoisomers is in the synthesis of HIV protease inhibitors. wikipedia.org Specifically, the cis-(1S,2R)-aminoindanol isomer is a key intermediate in the synthesis of Indinavir, a potent HIV-1 protease inhibitor. wikipedia.orgnih.gov In the structure of Indinavir, the aminoindanol moiety serves as a chiral ligand that binds to the P2' position of the HIV protease active site. wikipedia.orgnih.gov

The synthesis of Indinavir is a convergent process where the aminoindanol fragment is coupled with other key intermediates. mdpi.com The rigid conformation of the aminoindanol scaffold helps to properly orient the other substituents of the inhibitor for optimal binding to the enzyme's active site. wikipedia.org The development of efficient synthetic routes to enantiomerically pure aminoindanols was a critical step in the large-scale production of Indinavir. nih.gov

Beyond Indinavir, the aminoindanol scaffold has been incorporated into a variety of other experimental HIV protease inhibitors. Researchers have synthesized combinatorial libraries of Indinavir analogues by modifying the aminoindanol moiety to explore structure-activity relationships and to identify compounds with improved potency or resistance profiles. nih.gov The unique structural and stereochemical properties of aminoindanols continue to make them attractive components in the design of novel antiviral agents.

Exploration of Biologically Active Derivatives and Analogues (e.g., Antimalarials, Carbanucleosides)

The therapeutic potential of the aminoindanol scaffold extends beyond its use in HIV protease inhibitors. Researchers have explored its incorporation into other classes of biologically active molecules, including antimalarials and carbanucleosides.

Antimalarial Derivatives:

The amino alcohol pharmacophore is a known feature in several antimalarial drugs. diva-portal.orgrasayanjournal.co.in Taking inspiration from this, scientists have synthesized and evaluated aminoindanol derivatives for their antiplasmodial activity. These efforts aim to develop new therapeutic agents to combat the growing problem of drug-resistant malaria. The rigid structure of the aminoindanol can serve as a scaffold to present pharmacophoric groups in a specific spatial orientation to interact with parasitic targets.

| Derivative Type | Target Organism | Key Findings |

| Aryl amino alcohol derivatives | Plasmodium falciparum | Some synthesized compounds demonstrated inhibitory activity against heme polymerization, a crucial detoxification pathway for the malaria parasite. rasayanjournal.co.in |

| Quinoline-containing amino alcohols | Plasmodium falciparum | Enantiomerically pure (S)-amino-alcohol quinoline (B57606) derivatives showed potent in vitro anti-malarial activity, with some being more effective than the established drug mefloquine. nih.gov |

Carbanucleoside Analogues:

Carbocyclic nucleosides are nucleoside analogues where the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group, leading to increased chemical and metabolic stability. wikipedia.orgnih.gov Chiral aminoindanols, including (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, have been used as starting materials for the synthesis of novel carbanucleoside derivatives. nih.gov These analogues have been evaluated for their antiviral activities.

A study detailed the synthesis of new chiral purinyl and 8-azapurinyl carbanucleoside derivatives starting from commercially available (1S,2S)- and (1R,2R)-trans-1-amino-2-indanol. nih.gov The resulting compounds were tested against several viruses, with some showing promising activity.

| Virus Target | Cell Line | Results |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Three of the synthesized compounds exhibited an inhibition of HBsAg levels comparable to the reference drug, lamivudine. nih.gov |

| Herpes Simplex Virus type 1 (HSV-1) | Vero | The compounds were evaluated for antiviral activity. nih.gov |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Cytotoxicity and antiviral activity were assessed. One chloropurinyl nucleoside derivative showed cytotoxicity, suggesting potential for development as an anticancer agent. nih.gov |

Biocatalytic Applications Beyond Enantiomeric Resolution

While the enantiomeric resolution of racemic aminoindanols using enzymes is a well-established biocatalytic application, the use of biocatalysis extends to the stereoselective synthesis of these compounds. Enzymes such as lipases and transaminases have been employed to produce enantiomerically pure aminoindanols, which are valuable chiral building blocks. nih.gov

A notable example is the synthesis of trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol using a combination of lipase (B570770) and ω-transaminase. nih.gov This chemoenzymatic approach highlights the potential of biocatalysis to create specific stereoisomers with high purity.

The process involves two key enzymatic steps:

Lipase-catalyzed hydrolysis: An initial enantioselective hydrolysis of 2-acetoxyindanone is performed to produce (R)-2-hydroxyindanone. nih.gov

Transaminase-mediated amination: The resulting chiral keto-alcohol is then subjected to amination using an ω-transaminase to yield the desired aminoindanol stereoisomer. nih.gov

This methodology demonstrates the power of multi-enzyme systems in achieving complex stereoselective transformations that can be challenging to accomplish through traditional chemical synthesis. The use of biocatalysts in this context offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

| Enzyme | Reaction Type | Substrate | Product | Key Outcome |

| Lipase | Enantioselective hydrolysis | 2-acetoxyindanone | (R)-2-hydroxy indanone | Preparation of a key chiral intermediate. nih.gov |

| ω-Transaminase | Reductive amination | (R)-2-hydroxy indanone | trans-(1R,2R)-1-amino-2-indanol | Stereoselective synthesis of the target amino alcohol. nih.gov |

| ω-Transaminase | Kinetic resolution | Diastereomeric (2R)-aminoindanol | cis-(1S,2R)-1-amino-2-indanol | Isolation of the desired cis-aminoindanol with high diastereomeric excess. nih.gov |

Future Perspectives and Emerging Research Directions for 1r,2r 1 Amino 2,3 Dihydro 1h Inden 2 Ol

Rational Design of Novel Aminoindanol-Based Chiral Catalysts

The future of catalyst development lies in moving beyond trial-and-error approaches towards rational, predictive design. For (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, this involves leveraging computational tools and a deep understanding of structure-activity relationships to create next-generation catalysts with enhanced performance.

A key area of focus is the design of bifunctional organocatalysts . The amino and hydroxyl groups of the aminoindanol (B8576300) core can act simultaneously as hydrogen-bond donors/acceptors or Brønsted bases, activating both the nucleophile and the electrophile in a reaction. nih.govnih.govnih.gov This dual activation mode enhances reactivity and stereoselectivity. nih.gov Research is directed at fine-tuning this bifunctionality by modifying the aminoindanol scaffold with other catalytic moieties like thiourea, squaramide, or prolinamide groups. nih.govbeilstein-journals.orgresearchgate.net These modifications create a well-organized chiral pocket that precisely controls the orientation of substrates in the transition state.

Computational modeling is becoming an indispensable tool in this process. mdpi.com Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict the stereochemical outcome of a reaction with a given catalyst. This allows for the in silico screening of virtual catalyst libraries, identifying promising candidates for synthesis and testing. By modeling transition states, chemists can understand the subtle non-covalent interactions that govern enantioselectivity and rationally modify the catalyst structure to amplify these effects. For instance, computational studies can help optimize the length and nature of linkers in cooperative thiourea-urea-based organocatalysts that use the aminoindanol framework to connect two hydrogen-bond-donor moieties. nih.govbeilstein-journals.org

The table below illustrates how systematic structural modifications on the aminoindanol scaffold lead to highly effective bifunctional catalysts for various reactions.

| Catalyst Type | Modification on Aminoindanol Core | Target Reaction | Achieved Enantioselectivity (ee) |

| Thiourea | N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea | Friedel-Crafts Alkylation | Up to 90% |

| Prolinamide | (S)-N-((1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide | Michael Addition | Up to 99% |

| Squaramide | 3-((1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylamino)-4-(phenylamino)cyclobut-3-ene-1,2-dione | Aza-Henry Reaction | Up to 98% |

| N-Heterocyclic Carbene | Aminoindanol-derived triazolium salt | Intramolecular Annulation | Up to 99% |

The data presented are representative examples from various research findings. researchgate.netacs.org

Expanding the Scope of Aminoindanol Applications in Diverse Stereoselective Transformations

While catalysts derived from (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are well-established in reactions like ketone reductions, aldol (B89426) reactions, and Diels-Alder reactions, emerging research is continuously expanding their utility to a wider array of stereoselective transformations. nih.govnih.govnih.gov The goal is to apply the potent chirality of this scaffold to solve new synthetic challenges and access novel, structurally complex molecules.

One promising frontier is the development of catalysts for enantioselective C-H functionalization . This field aims to directly convert ubiquitous C-H bonds into valuable functional groups, and chiral aminoindanol-based ligands are being explored in metal-catalyzed systems for this purpose. Another area of expansion is in photoredox and electrocatalytic reactions, where combining the stereocontrol of an aminoindanol-derived catalyst with the unique activation modes of light or electricity can unlock novel transformations.

Recent studies have demonstrated the success of aminoindanol derivatives in less conventional asymmetric reactions. For example, aminophosphinite derivatives have been shown to be highly effective catalysts for the enantioselective acylation of diols. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC) catalysts derived from aminoindanol have been successfully employed in annulation reactions to construct challenging chiral hydroxylamine-containing heterocycles with excellent yields and enantioselectivities. acs.orgacs.org The application of aminoindanol-derived cyclopropenimine catalysts in Michael additions of amino ester imines further showcases the expanding versatility of this scaffold. beilstein-journals.org

The following table summarizes the application of (1R,2R)-aminoindanol-derived catalysts in a variety of stereoselective reactions, highlighting their broad utility.

| Reaction Type | Catalyst System | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Diels-Alder Reaction | (1R,2R)-Aminoindanol (as organocatalyst) | 3-Hydroxy-2-pyridone & N-phenylmaleimide | 98% | 95% |

| Michael Addition | Aminoindanol-derived cyclopropenimine | Alanine imine & Methyl acrylate | >95% | 89% |

| Enantioselective Acylation | Aminoindanol-derived phosphinite | meso-1,2-Cyclohexanediol | 98% | 95% |

| Intramolecular Annulation | Aminoindanol-derived NHC | Indole-2-carbaldehyde oxime ester | 99% | 96% |

| Transfer Hydrogenation | (1R,2R)-Aminoindanol-Ru complex | Acetophenone (B1666503) | >95% | 98% |

This table compiles representative data from published research to illustrate the broad scope of applications. nih.govorganic-chemistry.orgacs.orgbeilstein-journals.org

Integration of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol into Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, and the integration of (1R,2R)-aminoindanol catalysis into these methodologies is a critical future direction. This involves developing catalysts that are recyclable, can function in environmentally benign solvents, and promote reactions with high atom economy. wordpress.comwikipedia.org

Green Solvents and Solvent-Free Reactions: The ability to perform reactions in water or under solvent-free conditions is a key tenet of green chemistry. rsc.org Researchers are designing aminoindanol-derived catalysts, such as prolinamides and prolinethioamides, that are effective for aldol reactions either in water or without any solvent, demonstrating high yields and stereoselectivities. core.ac.uk These approaches significantly reduce the environmental impact associated with volatile organic solvents.

Atom Economy and Process Efficiency: Catalytic reactions are inherently more atom-economical than stoichiometric processes. mygreenlab.orgjetir.org Future work will focus on designing aminoindanol-catalyzed reactions that maximize the incorporation of all reactant atoms into the final product, minimizing byproduct formation. Metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) will be increasingly used to provide a more holistic assessment of the "greenness" of a synthetic process utilizing these catalysts. nih.gov

| Green Chemistry Approach | Catalyst Example | Reaction | Key Finding |

| Catalyst Recycling | Polystyrene-immobilized prolinamide derivative | Mannich Reaction | Catalyst reused for 5+ cycles with minimal loss of activity. |

| Aqueous Media | L-Prolinethioamide derived from aminoindanol | Aldol Reaction | High yields and enantioselectivities (up to 98% ee) achieved in water. core.ac.uk |

| Solvent-Free Conditions | L-Prolinethioamide derived from aminoindanol | Aldol Reaction | Excellent diastereoselectivity and enantioselectivity (>96% dr, up to 98% ee). core.ac.uk |

Data is illustrative of trends in green catalytic applications.

Synergy with Flow Chemistry and Automated Synthesis Platforms

The convergence of advanced catalyst design with modern chemical technologies like continuous flow processing and automated high-throughput screening is set to revolutionize asymmetric synthesis. (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol and its derivatives are ideally suited for integration into these platforms.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the potential for straightforward automation and scale-up. beilstein-journals.orggoflow.at Immobilized aminoindanol-based catalysts are particularly well-suited for use in packed-bed reactors. nih.govutwente.nl In such a setup, the substrate solution flows continuously through the catalyst bed, with the product emerging in a continuous stream, free from the catalyst. goflow.at This simplifies purification and allows for the long-term, uninterrupted production of chiral molecules. Recent examples include the use of an immobilized, aminoindanol-derived NHC catalyst for intramolecular Stetter reactions under continuous-flow conditions. rsc.org

Automated Synthesis and High-Throughput Screening: The modular nature of aminoindanol-based catalysts allows for the parallel synthesis of large catalyst libraries with diverse structural modifications. numberanalytics.comnumberanalytics.com Automated synthesis platforms can rapidly generate these libraries, which can then be evaluated using high-throughput screening (HTS) techniques to quickly identify the optimal catalyst for a specific transformation. rsc.orgnih.gov This data-rich approach accelerates catalyst discovery and optimization, reducing development time from months or years to a matter of days. numberanalytics.com An automated electrochemical flow platform, for example, can accelerate library synthesis and reaction optimization, a methodology readily adaptable to screening chiral ligands derived from aminoindanol. chemrxiv.org This synergy between the versatile aminoindanol scaffold and automated platforms will undoubtedly lead to the rapid discovery of new and highly efficient catalytic systems.

Q & A

Q. What are the established synthetic routes for (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and how can stereochemical purity be ensured?

-

Methodological Answer : The synthesis of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves chiral resolution or asymmetric catalysis. For example, in the synthesis of HIV-1 entry inhibitors, the compound was prepared via a condensation reaction between ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate and (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol under high-temperature conditions (150°C in EtOH), yielding a semi-crystalline product with 83% efficiency . Stereochemical purity is confirmed using polarimetry ([α]²⁹D = +103.5°) and chiral HPLC. X-ray crystallography (via SHELX programs) is recommended for absolute configuration verification .

-

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield | 83% | |

| Optical Rotation | [α]²⁹D = +103.5° (c = 0.56, DMSO) | |

| Purity Assurance Method | Chiral HPLC, X-ray crystallography |

Q. How is the structural configuration of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol characterized spectroscopically?

- Methodological Answer : Structural elucidation relies on and NMR spectroscopy. Key NMR signals include:

-

: δ 7.28–7.18 (m, aromatic protons), 5.46 (d, J = 4.9 Hz, hydroxyl proton), and 3.14 (dd, J = 4.9, 16.2 Hz, diastereotopic CH protons) .

-

: δ 71.6 (C-OH), 56.9 (C-NH), and aromatic carbons at δ 124–141 . High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO, MW 149.19) .

- Key Data :

| NMR Signal | δ (ppm) | Reference |

|---|---|---|

| Hydroxyl Proton (1H) | 5.46 (d, J = 4.9 Hz) | |

| NH-bearing Carbon | 56.9 |

Q. What are the primary applications of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in asymmetric synthesis?

- Methodological Answer : The compound serves as a chiral ligand or building block in enantioselective reactions. For instance, it was integrated into a urea-based organocatalyst for asymmetric azidohydroxylation of styrene derivatives, achieving >95% enantiomeric excess (ee) in enzymatic cascades . Its rigid indanol scaffold stabilizes transition states in catalytic cycles, enhancing selectivity .

Advanced Research Questions

Q. How does the (1R,2R) configuration influence the compound’s efficacy in enzyme inhibition?